molecular formula C6H7ClN4 B2375098 6-chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine CAS No. 1934816-30-4

6-chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2375098
CAS No.: 1934816-30-4
M. Wt: 170.6
InChI Key: NDUUBBCYEJVCFA-UHFFFAOYSA-N
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Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine typically involves the nucleophilic substitution of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with various nucleophiles. One common method includes the reaction of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine, resulting in the formation of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity, typically involving the use of solvents like toluene and catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

6-chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include methylamine, sodium hydride, and various organic solvents like toluene. Reaction conditions often involve refluxing the mixture for several hours to ensure complete conversion .

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile used. For example, the reaction with methylamine produces 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine .

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

6-chloro-1-methyl-4,7-dihydropyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN4/c1-11-5-4(3-9-11)2-8-6(7)10-5/h3H,2H2,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXXECBMUOPFOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CN=C(N2)Cl)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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